1-Décyl-1H-imidazole

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of imidazole derivatives, including 1-Decyl-1H-imidazole, involves various strategies aimed at introducing different substituents to the imidazole ring. Common methods include the cyclization of diketones with ammonia or ammonium salts to form the imidazole core, followed by alkylation to introduce the decyl chain. Another approach involves the coupling of chalcones and benzylamines in the presence of copper (II) triflate and iodine, which allows for the formation of trisubstituted imidazoles through an unusual C–C bond cleavage of chalcones and benzylamines, potentially applicable to synthesizing 1-Decyl-1H-imidazole derivatives (Salfeena et al., 2018).

Molecular Structure Analysis

The molecular structure of 1-Decyl-1H-imidazole and its derivatives is characterized by the imidazole ring and the decyl side chain. The imidazole ring's electronic and structural properties significantly influence the compound's reactivity and interactions. The length and flexibility of the decyl chain can affect the compound's physical properties, such as solubility and phase behavior, which are crucial for its applications in various fields.

Chemical Reactions and Properties

Imidazole derivatives undergo a range of chemical reactions, including N-alkylation, C-arylation, and the formation of coordination compounds with metals. The regioselectivity of these reactions can be influenced by the nature of the substituents on the imidazole ring and the reaction conditions. For example, palladium-catalyzed direct arylation allows for the selective introduction of aryl groups to the imidazole ring, demonstrating the versatility of imidazole derivatives in synthetic chemistry (Bellina et al., 2005).

Applications De Recherche Scientifique

Produits pharmaceutiques

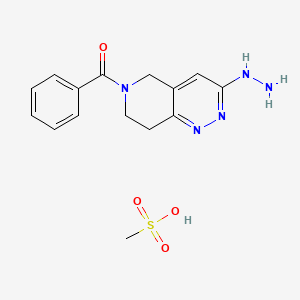

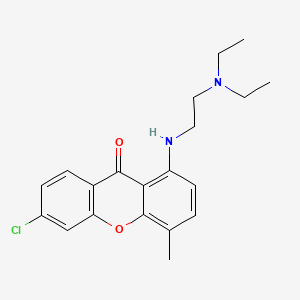

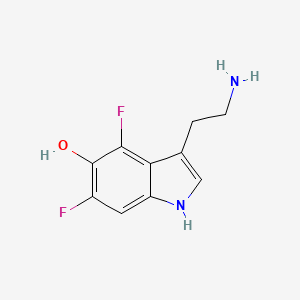

Le 1-décylimidazole joue un rôle important dans l'industrie pharmaceutique en raison de sa similitude structurelle avec les imidazoles biologiquement actifs. Il est utilisé dans la synthèse de divers médicaments qui présentent un large éventail d'effets thérapeutiques, notamment des propriétés antifongiques, antibactériennes et anticancéreuses {svg_1}. La capacité du composé à agir comme précurseur dans la formation de dérivés d'imidazole plus complexes le rend précieux dans le développement de médicaments.

Produits agrochimiques

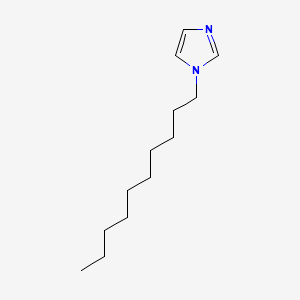

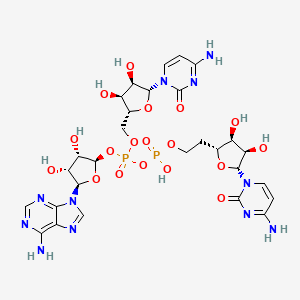

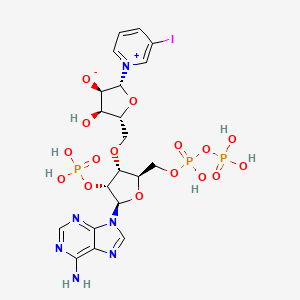

Dans le secteur agrochimique, les dérivés du 1-décylimidazole sont utilisés pour créer des pesticides et des fongicides {svg_2}. Ces composés aident à protéger les cultures en contrôlant efficacement une variété de pathogènes et de ravageurs des plantes, contribuant ainsi à l'augmentation de la productivité agricole et à la sécurité alimentaire.

Synthèse organique

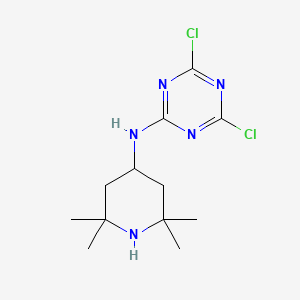

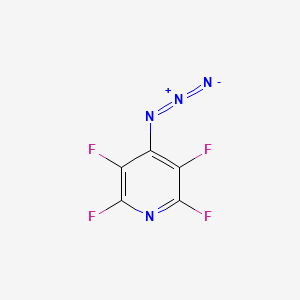

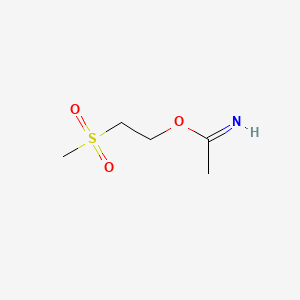

Ce composé est un acteur clé de la synthèse organique, en particulier dans la formation de carbenes N-hétérocycliques (NHC) {svg_3}. Les NHC sont utilisés comme catalyseurs dans une multitude de réactions chimiques, notamment les réactions de couplage qui sont essentielles à la synthèse de molécules organiques complexes.

Science des matériaux

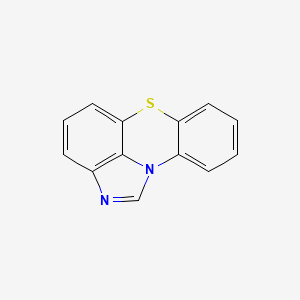

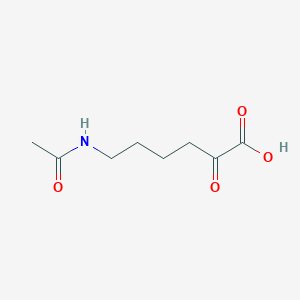

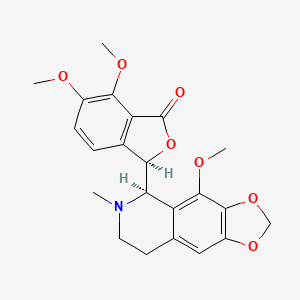

Le 1-décylimidazole trouve des applications dans la science des matériaux, en particulier dans le développement de matériaux fonctionnels {svg_4}. Ces matériaux présentent des propriétés uniques qui les rendent adaptés à une variété d'applications de haute technologie, telles que l'électronique, la photonique et la nanotechnologie.

Liquides ioniques

Le composé est également utilisé pour synthétiser des liquides ioniques {svg_5}. Les liquides ioniques sont des sels à l'état liquide à température ambiante et sont connus pour leurs excellentes propriétés solvantes. Ils sont utilisés dans une gamme de procédés, de la synthèse chimique à l'électrochimie et aux technologies de séparation.

Catalyse

En catalyse, les catalyseurs dérivés du 1-décylimidazole sont utilisés pour améliorer l'efficacité des réactions chimiques {svg_6}. Ces catalyseurs sont particulièrement importants en chimie verte, où ils contribuent à des procédés chimiques plus durables et respectueux de l'environnement.

Safety and Hazards

Mécanisme D'action

Target of Action

1-Decyl-1H-imidazole, also known as 1-decylimidazole, is an organic compound . .

Mode of Action

Imidazole compounds are known to interact with various biological targets

Biochemical Pathways

Imidazole, the core structure of 1-Decyl-1H-imidazole, is a key component in several biochemical pathways, including the biosynthesis of histidine and purines . .

Action Environment

It is known that the compound should be stored in a sealed, dry environment at 2-8°c .

Propriétés

IUPAC Name |

1-decylimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2/c1-2-3-4-5-6-7-8-9-11-15-12-10-14-13-15/h10,12-13H,2-9,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPIOVUNFZBCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCN1C=CN=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H24N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30187176 | |

| Record name | N-Decylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

33529-02-1 | |

| Record name | 1-Decylimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33529-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Decylimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033529021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Decylimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30187176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-decyl-1H-imidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.863 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the primary application of 1-decylimidazole highlighted in the research?

A1: The research primarily focuses on 1-decylimidazole's role as a carrier molecule in polymer inclusion membranes (PIMs) for the selective separation and extraction of heavy metal ions from aqueous solutions. [, , ] This has potential applications in wastewater treatment and metal recovery. []

Q2: How does the structure of 1-decylimidazole contribute to its ability to bind and transport metal ions?

A2: 1-Decylimidazole possesses an imidazole ring with a nitrogen atom that can donate electrons to form coordination complexes with metal ions. [, ] The long alkyl chain (decyl) enhances its hydrophobic character, facilitating its incorporation into the polymer membrane and influencing the transport properties. []

Q3: Which metal ions have been shown to interact with 1-decylimidazole, and what factors influence the selectivity of this interaction?

A3: Studies have demonstrated the interaction of 1-decylimidazole with various heavy metal ions, including zinc(II), cobalt(II), nickel(II), cadmium(II), and lead(II). [, , ] The selectivity of metal ion extraction is influenced by factors such as:

- The concentration of chloride anions in the solution. [] For instance, zinc(II) extraction is most efficient at a chloride concentration of 2M. []

- The specific alkyl substituent on the imidazole ring. Different alkyl chains affect the hydrophobicity of the carrier and the initial flux of metal ion transport. []

- The stability constants of the metal-1-decylimidazole complexes. These constants vary for different metals, influencing the extraction preference. []

Q4: Has the performance of 1-decylimidazole in PIMs been characterized using any imaging techniques?

A4: Yes, Atomic Force Microscopy (AFM) has been utilized to characterize the surface morphology and properties of PIMs incorporating 1-decylimidazole. [, ] This provides insights into the membrane structure and its influence on metal ion transport.

Q5: Beyond metal extraction, are there other applications of 1-decylimidazole mentioned in the research?

A5: Yes, one study investigated the potential of 1-decylimidazole as an inhibitor of a specific enzyme in rat liver microsomes. [] This enzyme, responsible for converting fluorenone oxime to phenanthridinone, was found to be competitively inhibited by 1-decylimidazole. []

Q6: Is there any information available about the stability of 1-decylimidazole in the context of its applications?

A6: While the provided research doesn't delve deep into the stability of 1-decylimidazole itself, one study does examine the thermal stability of PIMs doped with 1-decylimidazole. [] This is important for understanding the membrane's performance under different operating conditions.

Q7: What are the potential environmental benefits and concerns associated with using 1-decylimidazole for metal extraction?

A7: The use of 1-decylimidazole in PIMs for metal extraction offers potential environmental benefits by enabling:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,6-Dichlorophenyl)-5,6-dihydroimidazo[2,1-b]thiazole](/img/structure/B1197633.png)

![[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl] [[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B1197638.png)

![1-[(3R,5S,10S,13S,17S)-3-hydroxy-3,10,13-trimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B1197655.png)